Dibutyl itaconate

Übersicht

Beschreibung

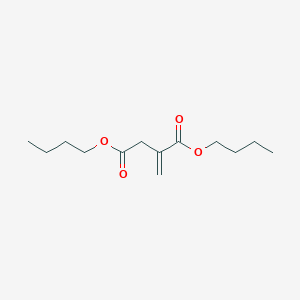

Dibutyl itaconate is an ester derivative of itaconic acid, characterized by its chemical formula ( \text{C}{13}\text{H}{22}\text{O}_{4} ). It is a colorless, oily liquid with a mild odor. This compound is gaining attention due to its potential as a bio-based monomer for the production of sustainable polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. The reaction is catalyzed by strong acid ion exchange resins and often involves a polymerization inhibitor such as hydroquinone to prevent unwanted polymerization. The reaction is carried out at temperatures ranging from 90°C to 130°C for 2 to 8 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity. The catalyst used in the reaction can be reused, making the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: Dibutyl itaconate undergoes various chemical reactions, including:

Polymerization: It can be polymerized through free radical polymerization to form polymers with desirable mechanical properties.

Copolymerization: It can copolymerize with other monomers such as methyl methacrylate and butyl acrylate to produce copolymers with enhanced properties.

Common Reagents and Conditions:

Free Radical Initiators: Commonly used initiators include benzoyl peroxide and azobisisobutyronitrile.

Major Products:

Wissenschaftliche Forschungsanwendungen

Synthesis of Dibutyl Itaconate

The synthesis of DBI has been optimized through various methods, including enzymatic catalysis. A notable study developed an environment-friendly synthetic technology using lipase as a catalyst. The optimal conditions achieved a conversion rate of 61.8% with a purity of 97.3% for DBI, demonstrating the feasibility of producing this compound sustainably .

Polymer Chemistry Applications

2.1 Biobased Polymers

DBI is increasingly used as a monomer in the production of biobased polymers due to its renewable nature and favorable properties. Research indicates that DBI can be incorporated into waterborne (meth)acrylic polymers, enhancing their mechanical properties and microstructure. In one study, DBI was successfully integrated into copolymer systems with methyl methacrylate and butyl acrylate, achieving over 90% incorporation within short reaction times .

2.2 Plasticizers for Polylactide (PLA)

DBI serves as an effective plasticizer for PLA, significantly improving its mechanical properties. A study found that incorporating 10 wt% DBI into PLA increased elongation at break from 4.6% to 322%, while maintaining a tensile strength of 23.8 MPa and a tensile modulus of 1572 MPa . This enhancement makes DBI a promising candidate for applications in biodegradable plastics.

2.3 Copolymers and Pressure-Sensitive Adhesives

Research has also explored the use of DBI in creating copolymers suitable for pressure-sensitive adhesives (PSAs). By utilizing batch emulsion radical polymerization, copolymers based on itaconic acid, DBI, and lauryl methacrylate were synthesized. These materials demonstrated favorable properties for adhesive applications .

Case Study 1: Environmentally Friendly Plasticizer

A comprehensive study evaluated the performance of DBI as a plasticizer in PLA formulations. The results indicated that formulations containing DBI not only improved flexibility but also maintained structural integrity during processing, showcasing its potential in sustainable material applications .

Case Study 2: Development of Flexible Materials

Another investigation focused on the effect of reactive extrusion on plasticized electrospun blends of PLA and polyhydroxybutyrate (PHB) using DBI. The findings highlighted significant improvements in thermal and mechanical properties, suggesting that DBI can enhance the performance of biopolymer blends .

Summary Table of Properties and Applications

Wirkmechanismus

The mechanism by which dibutyl itaconate exerts its effects is primarily through its ability to undergo polymerization and copolymerization. The esterification of the carboxyl group at the 1-position facilitates its incorporation into polymer chains, enhancing the mechanical properties of the resulting materials . Additionally, its structure allows it to activate nuclear factor erythroid 2-related factor 2 (Nrf2) target genes, similar to other Nrf2 activators .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl itaconate

- Diethyl itaconate

- Itaconic acid

Comparison: Dibutyl itaconate stands out due to its longer alkyl chains, which impart greater flexibility and lower glass transition temperatures to the polymers formed. This makes it particularly suitable for applications requiring high elasticity and durability .

Biologische Aktivität

Dibutyl itaconate (DBI), a derivative of itaconic acid, has garnered attention for its diverse biological activities and potential applications in various fields, including materials science and medicine. This article delves into the biological activity of DBI, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an α,β-unsaturated dicarboxylic acid ester with the molecular formula . Its structure includes two butyl groups attached to the itaconate backbone, which contributes to its chemical reactivity and biological activity. The electrophilic nature of DBI allows it to interact with nucleophilic sites in proteins, facilitating covalent modifications that can alter protein function and signaling pathways .

Mechanisms of Biological Activity

-

Electrophilic Modulation :

- DBI exhibits electrophilicity, allowing it to form covalent bonds with thiol groups in cysteine residues of proteins. This property is crucial for its ability to modulate cellular signaling pathways involved in inflammation and immunity .

- The compound has been shown to inhibit the IκBζ pathway, which plays a significant role in inflammatory responses. This suggests that DBI could be leveraged as a therapeutic agent in conditions characterized by excessive inflammation .

-

Metabolic Regulation :

- DBI influences metabolic pathways by affecting the activity of key enzymes involved in energy metabolism. Itaconate and its derivatives can inhibit succinate dehydrogenase, leading to altered metabolic fluxes that may have implications for cancer metabolism and immune cell function .

- Research indicates that DBI can enhance the biosynthesis of endogenous itaconate under certain stimuli, potentially amplifying its metabolic effects within cells .

Case Study 1: Anti-Inflammatory Effects

A study demonstrated that DBI significantly reduced LPS-induced inflammation in macrophages by inhibiting pro-inflammatory cytokine production and promoting an anti-inflammatory phenotype. The results indicated that DBI's electrophilic nature was critical for this effect, as it facilitated the alkylation of specific proteins involved in inflammatory signaling pathways .

Case Study 2: Polymer Applications

DBI has been explored as a plasticizer for polylactide (PLA) in biodegradable materials. Its incorporation improved the mechanical properties of PLA while maintaining environmental friendliness. The study highlighted that formulations containing 10 wt% DBI exhibited optimal balance between flexibility and strength, showcasing its potential in sustainable material applications .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

dibutyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVXYCDTRMDYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28452-66-6 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28452-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062213 | |

| Record name | Dibutyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-60-4 | |

| Record name | Dibutyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.